Benzoyltropein
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Overview
Description
Tropacocaine (hydrochloride) is a tropane alkaloid, structurally related to cocaine. It is also known as benzoylpseudotropine or pseudotropine benzoate. Tropacocaine is a naturally occurring compound found in the leaves of the coca plant, Erythroxylon coca. It is a contaminant of street cocaine and has been studied for its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tropacocaine can be synthesized from tropine using the Mitsunobu reaction. This involves the reaction of tropine with benzoic acid in the presence of a dehydrating agent such as triphenylphosphine and diethyl azodicarboxylate . Another method involves the electrochemical N-demethylation of tropane alkaloids to their nortropane derivatives, which can then be further processed to obtain tropacocaine .
Industrial Production Methods: Industrial production of tropacocaine typically involves the extraction of tropane alkaloids from the coca plant, followed by chemical modification to produce the desired compound. The process includes steps such as extraction, purification, and chemical synthesis under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Tropacocaine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Tropacocaine can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include hydroxytropacocaine, benzoylecgonine, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Tropacocaine has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of tropane alkaloids.
Mechanism of Action
Tropacocaine exerts its effects by inhibiting voltage-gated sodium channels, similar to cocaine. This inhibition prevents the propagation of electrical impulses, leading to local anesthetic effects. Additionally, tropacocaine impacts neurotransmission by hindering the reuptake of monoamines, particularly dopamine, from the synaptic cleft. This results in an excess of dopamine available for postsynaptic activation, contributing to its stimulant and addictive properties .
Comparison with Similar Compounds
Cocaine: Both tropacocaine and cocaine are tropane alkaloids with similar structures and pharmacological effects.
Benzoylecgonine: This is a major metabolite of cocaine and shares structural similarities with tropacocaine.
Uniqueness: Tropacocaine’s uniqueness lies in its intermediate potency and toxicity compared to cocaine and other tropane alkaloids. Its ability to promote structural neuroplasticity also sets it apart from other compounds in its class .
Properties
CAS No. |
19145-60-9 |
---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate |
InChI |
InChI=1S/C15H19NO2/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14? |
InChI Key |
XQJMXPAEFMWDOZ-PBWFPOADSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Benzoyltropine primarily acts as a competitive inhibitor of sodium-dependent choline uptake and acetylcholine synthesis in rat cerebral cortical synaptosomes. [] This effectively reduces the availability of choline, a crucial precursor for acetylcholine synthesis, thereby diminishing acetylcholine levels. Acetylcholine is a key neurotransmitter in the cholinergic system, involved in various functions like muscle contraction, memory, and learning. Therefore, by decreasing acetylcholine levels, benzoyltropine disrupts cholinergic signaling.
ANone: While the provided abstracts don't delve deep into specific SAR studies for benzoyltropine, they highlight key structural features and comparisons. For instance, benzoyltropine demonstrates a 4 to 5 times higher potency than tropacocaine in inhibiting sodium-dependent choline uptake and acetylcholine synthesis. [] This suggests that the benzoyl ester moiety, present in benzoyltropine but absent in tropacocaine, contributes significantly to its activity.
ANone: The provided abstracts primarily focus on the pharmacological characterization of benzoyltropine, highlighting its anticholinergic properties. While no direct therapeutic applications are mentioned, its ability to inhibit acetylcholine synthesis and interact with muscarinic receptors suggests potential avenues for further exploration.
ANone: While the provided abstracts don't delve into the specifics of analytical techniques for benzoyltropine, its presence as a contaminant in street-cocaine samples suggests the use of chromatographic methods. [] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to identify and quantify alkaloids, including benzoyltropine, in complex mixtures. These techniques offer high sensitivity and selectivity, allowing researchers to accurately analyze the composition of seized drug samples.
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